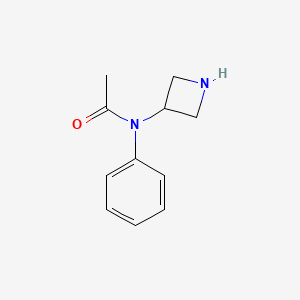

N-(azetidin-3-yl)-N-phenylacetamide

Description

N-(Azetidin-3-yl)-N-phenylacetamide is a secondary acetamide derivative featuring a four-membered azetidine ring and a phenyl group bonded to the nitrogen atom. Similar compounds, such as triazole-linked N-phenylacetamides, are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The azetidine ring’s small size and ring strain may confer unique physicochemical and pharmacological properties compared to larger heterocycles like piperidine or morpholine.

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

N-(azetidin-3-yl)-N-phenylacetamide |

InChI |

InChI=1S/C11H14N2O/c1-9(14)13(11-7-12-8-11)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3 |

InChI Key |

ZJGRTHWNUTUWEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1CNC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-N-phenylacetamide typically involves the reaction of azetidine with phenylacetamide under specific conditions. One common method involves the use of N-Boc-azetidin-3-one as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles to yield the target compound . The reaction conditions often include the use of bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-N-phenylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the azetidine ring can be opened or modified.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(azetidin-3-yl)-N-phenylacetic acid, while reduction could produce N-(azetidin-3-yl)-N-phenylethylamine.

Scientific Research Applications

N-(azetidin-3-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may act on GABA receptors, influencing neurotransmission and exhibiting potential neuroprotective effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Pharmacological and Functional Differences

- Azetidine vs. However, this strain may also reduce metabolic stability.

Triazole-Modified Acetamides :

- Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide show enhanced intermolecular interactions (e.g., hydrogen bonding via triazole NH groups) . These interactions are absent in the azetidine derivative, which relies on its amide and azetidine nitrogens for binding.

Sulphonamide Derivatives :

Physicochemical Properties

Polarity and Solubility :

- The azetidine ring’s basic nitrogen increases polarity compared to purely aromatic analogs (e.g., 3-chloro-N-phenyl-phthalimide ). However, its solubility may be lower than sulphonamide-containing derivatives due to the absence of ionizable groups .

- Hydrogen-bonding motifs, such as those observed in N-benzyl-N-(2-hydroxyethyl)-2-phenylacetamide , are critical for crystallinity and solubility. The azetidine derivative’s ability to form similar interactions remains unexplored.

Thermal Stability :

- Azetidine rings are less thermally stable than six-membered heterocycles (e.g., piperidine) due to ring strain, which may affect processing and storage .

Biological Activity

N-(azetidin-3-yl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features an azetidine ring and a phenylacetamide moiety. The molecular formula is C_{11}H_{12}N_{2}O, indicating the presence of nitrogen and oxygen that contribute to its biological interactions. The azetidine structure is known to enhance the compound's ability to interact with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For example:

- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or protein synthesis, disrupting essential cellular processes.

- Anticancer Activity : Similar compounds have shown pro-apoptotic effects and inhibition of cell proliferation in various cancer cell lines .

1. Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of this compound against various pathogens. The following table summarizes its antimicrobial activity against selected bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 50 µg/mL | |

| Klebsiella pneumoniae | 30 µg/mL |

The compound's mechanism likely involves enzymatic inhibition related to cell wall construction in microorganisms .

2. Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cell lines such as MCF7 (breast cancer) and HT-29 (colon cancer). A study demonstrated that derivatives of similar azetidinone compounds had significant antiproliferative effects at nanomolar concentrations .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its effects on nitric oxide (NO) and reactive oxygen species (ROS) levels in activated macrophages. Derivatives of similar compounds have shown a significant reduction in NO levels, indicating potential therapeutic applications in inflammatory conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a dose-dependent inhibitory effect, with notable zones of inhibition observed at concentrations above 25 µg/mL.

Case Study 2: Anticancer Properties

Another study assessed the anticancer activity of this compound derivatives on human breast cancer cells (MCF7). The findings revealed that treatment with these derivatives resulted in a significant increase in apoptotic cells compared to controls, suggesting their potential as chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(azetidin-3-yl)-N-phenylacetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling azetidin-3-amine with phenylacetyl chloride or acetic anhydride under basic conditions. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and catalysts (e.g., triethylamine) are critical for amide bond formation. Reaction optimization may include temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:acylating agent). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended. Yield improvements can be achieved by inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups) and acetamide carbonyl (δ ~165–170 ppm). The phenyl group shows aromatic protons at δ ~7.2–7.5 ppm .

- FT-IR : Look for N-H stretch (~3300 cm⁻¹), amide C=O stretch (~1650 cm⁻¹), and aromatic C-H bends (~690–900 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS should display a molecular ion peak at m/z 190.1 (C₁₁H₁₂N₂O). Fragmentation patterns may include loss of CO (28 Da) or the azetidine ring .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Store in a cool, dry place (<25°C) in airtight containers. In case of spills, absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid incompatible reagents like strong oxidizers .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic stability of this compound in in vitro models?

- Methodological Answer :

- Liver Microsome Assay : Incubate the compound with human liver microsomes (HLM) in PBS (pH 7.4) containing NADPH. Terminate reactions at intervals (0, 5, 15, 30 min) with ice-cold acetonitrile. Analyze metabolites via LC-MS/MS (C18 column, gradient elution with 0.1% formic acid in water/acetonitrile). Calculate half-life (t₁/₂) using first-order kinetics .

- CYP Enzyme Inhibition Studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Compare degradation rates with/without inhibitors .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Standardization : Validate cell-based assays (e.g., IC₅₀ determinations) using positive controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3).

- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out isomerism or impurities .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental IC₅₀ values. Adjust force fields for azetidine ring flexibility .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound analogs?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modifications on the phenyl ring (e.g., electron-withdrawing groups at para positions) or azetidine nitrogen (e.g., alkylation).

- Pharmacokinetic Screening : Assess logP (shake-flask method), solubility (HPLC-UV), and plasma protein binding (equilibrium dialysis) to prioritize candidates.

- In Vivo Efficacy : Use rodent models to evaluate bioavailability (oral vs. intravenous administration) and dose-response relationships. Monitor metabolites via bile duct cannulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.